molecular formula C9H18ClNO2 B13399524 Cyclohexyl 2-aminopropanoate hydrochloride

Cyclohexyl 2-aminopropanoate hydrochloride

Cat. No.: B13399524
M. Wt: 207.70 g/mol
InChI Key: NZAWHYMFBXOGHQ-UHFFFAOYSA-N
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Description

Cyclohexyl 2-aminopropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in medical and industrial research for its potential therapeutic effects and its role in manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-aminopropanoate hydrochloride typically involves the reaction of cyclohexanol with 2-aminopropanoic acid in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization or distillation processes to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form primary amines or alcohols.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone, cyclohexanoic acid.

    Reduction: Cyclohexylamine, cyclohexanol.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Cyclohexyl 2-aminopropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to influence metabolic and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylalanine
  • Cyclohexylglycine
  • Cyclohexylserine

Uniqueness

Cyclohexyl 2-aminopropanoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

cyclohexyl 2-aminopropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(10)9(11)12-8-5-3-2-4-6-8;/h7-8H,2-6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAWHYMFBXOGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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